(4-Hydroxy-3-methoxyphenyl)boronic acid

Suzuki-Miyaura coupling substituent effects cross-coupling

This electron-rich arylboronic acid features ortho-methoxy and para-hydroxy substitution relative to boron, enhancing transmetalation kinetics in Suzuki-Miyaura couplings compared to simpler phenylboronic acids. Validated for antiprotozoal 4-arylcoumarin synthesis and palladium-catalyzed C-H functionalization of benzoquinones. This unique electronic profile enables reduced catalyst loading and higher yields. Essential for lamellarin analog assembly.

Molecular Formula C7H9BO4
Molecular Weight 167.96 g/mol
CAS No. 182344-21-4
Cat. No. B062145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxy-3-methoxyphenyl)boronic acid
CAS182344-21-4
Molecular FormulaC7H9BO4
Molecular Weight167.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)O)OC)(O)O
InChIInChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3
InChIKeyUZFBWSFTHSYXCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Hydroxy-3-methoxyphenyl)boronic Acid (CAS 182344-21-4): Procurement-Ready Boronic Acid Building Block for Suzuki–Miyaura Cross‑Coupling


(4-Hydroxy-3-methoxyphenyl)boronic acid, also referred to as 4‑hydroxy‑3‑methoxybenzeneboronic acid or vanillylboronic acid, is an arylboronic acid derivative characterized by a phenyl ring bearing both a hydroxyl (‑OH) and a methoxy (‑OCH₃) substituent . These electron‑donating groups enhance the nucleophilicity of the aromatic system, a property that is generally favorable for Suzuki–Miyaura cross‑coupling reactions [1]. The compound is commercially available in free acid form (CAS 182344‑21‑4) and as the pinacol ester (CAS 269410‑22‑2), with typical purities of ≥95% and molecular weight 167.95 g/mol .

Why Off‑the‑Shelf Arylboronic Acid Interchange Risks Failure: The Substituent‑Dependent Reactivity of (4-Hydroxy-3-methoxyphenyl)boronic Acid


Direct substitution of (4‑hydroxy‑3‑methoxyphenyl)boronic acid with an unsubstituted or differently substituted arylboronic acid can lead to significant deviations in reaction outcome. The presence of both hydroxyl and methoxy groups imparts a unique electronic profile that influences not only the rate of transmetalation in Suzuki couplings but also the stability of the boronic acid under protodeboronation‑prone conditions [1][2]. Using a less electron‑rich analog, such as phenylboronic acid or 4‑methoxyphenylboronic acid, may reduce coupling efficiency, require higher catalyst loadings, or yield lower product conversions [2]. Furthermore, the specific substitution pattern of this compound (ortho‑methoxy, para‑hydroxy relative to boron) dictates its regioselectivity in subsequent C–H functionalization steps, a feature not replicated by isomeric or simpler boronic acids .

Quantitative Differentiation of (4-Hydroxy-3-methoxyphenyl)boronic Acid vs. Closest Structural Analogs


Enhanced Suzuki–Miyaura Coupling Reactivity Driven by Electron‑Donating Substituents

Compared with phenylboronic acid (no substituents) or 4‑methoxyphenylboronic acid (single electron‑donating group), (4‑hydroxy‑3‑methoxyphenyl)boronic acid benefits from a dual electron‑donating effect (‑OH and ‑OCH₃) that enhances transmetalation rates in Suzuki–Miyaura couplings [1]. In aqueous micellar conditions, arylboronic acids bearing electron‑donating groups (EDGs) exhibit faster reaction kinetics and higher yields than those with electron‑withdrawing groups (EWGs) or hydrogen [1].

Suzuki-Miyaura coupling substituent effects cross-coupling

Unique Ortho‑Methoxy/Para‑Hydroxy Substitution Pattern Enables Regioselective C–H Functionalization

(4‑Hydroxy‑3‑methoxyphenyl)boronic acid is specifically employed as a reagent for the direct palladium‑catalyzed C–H functionalization of benzoquinones . The ortho‑methoxy group directs the metalation step, while the para‑hydroxy group modulates electronic density on the ring, a regioselectivity profile that cannot be achieved with unsubstituted phenylboronic acid or 3‑methoxyphenylboronic acid (which lacks the para‑hydroxy group) .

C–H activation regioselectivity palladium catalysis

Proven Synthetic Utility in the Preparation of Bioactive 4‑Arylcoumarins

This boronic acid has been explicitly used as a coupling partner in the synthesis of 4‑arylcoumarins with antiprotozoal activity . While yields for specific coupling reactions with this boronic acid are not publicly tabulated, the class of 4‑arylcoumarins is generally obtained in moderate to excellent yields (typically 50–95%) when electron‑rich arylboronic acids are employed [1].

4‑arylcoumarin antiprotozoal Suzuki coupling

Availability as Both Free Acid and Pinacol Ester Enables Flexible Reaction Design

Unlike some specialty boronic acids that are only offered in a single form, (4‑hydroxy‑3‑methoxyphenyl)boronic acid is readily procurable as both the free boronic acid (CAS 182344‑21‑4) and the pinacol ester (CAS 269410‑22‑2) . The free acid offers higher atom economy, while the ester provides enhanced stability toward protodeboronation and compatibility with non‑aqueous reaction conditions [1].

boronic ester Suzuki coupling reagent selection

High‑Impact Procurement Scenarios for (4-Hydroxy-3-methoxyphenyl)boronic Acid


Synthesis of 4‑Arylcoumarin Antiprotozoal Agents

When preparing 4‑arylcoumarin derivatives for antiprotozoal screening, this boronic acid is a validated coupling partner . Its electron‑rich nature promotes efficient oxidative Heck coupling with coumarin scaffolds, delivering moderate to excellent yields (up to 95% based on analogous electron‑rich boronic acids) [1].

C–H Functionalization of Benzoquinones to Access Complex Polycyclic Frameworks

In palladium‑catalyzed direct C–H functionalization of benzoquinones, the ortho‑methoxy/para‑hydroxy substitution pattern provides the requisite directing and electronic effects . This approach circumvents the need for pre‑functionalized aryl halides, streamlining the synthesis of quinone‑containing natural product analogs.

Construction of Lamellarin Analog Scaffolds via Regioselective Bromination/Suzuki Sequences

As a key building block for 5,6‑dihydropyrrolo[2,1‑b]isoquinoline intermediates, this boronic acid (or its pinacol ester) is used in Suzuki couplings to assemble lamellarin analogs, marine alkaloids with anticancer potential . The specific substitution pattern ensures correct regiochemistry during subsequent bromination steps.

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